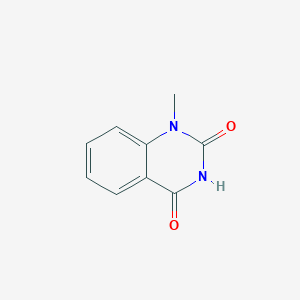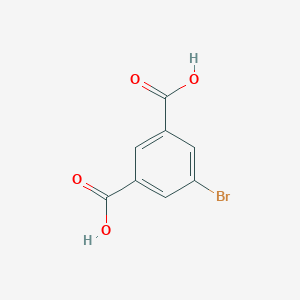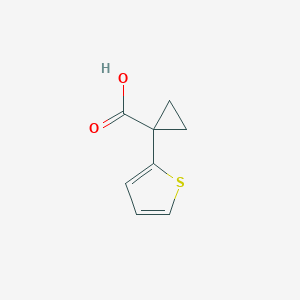
Glycosmicine
Vue d'ensemble
Description
Glycosmicine is a natural product isolated from the plant Glycosmis pentaphylla, which is a species of Rutaceae family. It is an aromatic secondary metabolite with a molecular formula of C15H22O6. It has a wide range of biological activities such as antifungal, antibacterial, antileishmanial, antiparasitic and antiviral effects. Glycosmicine can also be used as a potential drug candidate for the treatment of cancer and other diseases.
Applications De Recherche Scientifique
Interdisciplinary Applications of Glycoscience
Glycoscience is a field that intersects various industries, driving innovation in both industrial and commercial sectors. It leverages the physicochemical and biological properties of carbohydrates, leading to diverse applications. This includes the development of high-value products, new bioactive glycans, and novel technologies for therapeutic and diagnostic tools (Corolleur, Level, Matt, & Pérez, 2020).
Glycosylation and Disease Research
Glycosylation, the process of adding sugar molecules to proteins, plays a crucial role in health and disease. Research in this area has potential for developing new diagnostic and therapeutic interventions, especially in deciphering disease mechanisms (Alavi & Axford, 2008).
Glycomics Data Management
GlycoPOST is a repository for raw mass spectrometry (MS) data from glycomics experiments. It supports the FAIR principles (Findable, Accessible, Interoperable, and Re-usable) for scientific research, facilitating the sharing and sustainability of glycomics data (Watanabe, Aoki-Kinoshita, Ishihama, & Okuda, 2020).
Metabolic Glycoengineering in Healthcare
Metabolic glycoengineering (MGE) is used to manipulate glycan structure and function, with applications in disease detection, monitoring, and treatment. MGE is pivotal for the development of biotherapeutic proteins and new immunotherapies (Agatemor, Buettner, Ariss, Muthiah, Saeui, & Yarema, 2019).
Translational Glycobiology
Translational glycobiology focuses on glycoscience-based research aimed at addressing medical needs and alleviating human suffering. It encompasses a wide range of clinical applications, from cell therapeutics to dermatology (Sackstein, 2016).
Glycoinformatics: Challenges and Progress
Glycoinformatics, although in its infancy, is critical for cataloging glycosyltransferase expression and detecting glycan structures. The development of algorithms for mass spectra interpretation is a key research area, crucial for understanding glycan structures (Lieth, Bohne-Lang, Lohmann, & Frank, 2004).
Therapeutic Applications of Glycosides
Glycosides, including cardiac glycosides, have potential therapeutic applications in various diseases, including cancer. Their role in regulating cellular processes opens new avenues for drug development (Prassas & Diamandis, 2008).
Emerging Significance of Glycoscience
The increasing recognition of glycoscience in biological and medical research is a testament to its crucial role in understanding cell signaling, immune response, and development. Its application in drug targeting and diagnostics is gaining momentum (Merry & Merry, 2005).
Glycan Arrays in Biochemical and Biomedical Research
Glycan arrays, tools for high-throughput analysis of carbohydrate interactions, are vital in both basic biochemical research and biomedical applications. They are instrumental in identifying biomarkers for diseases and profiling immune responses (Geissner & Seeberger, 2016).
Glycan Structure and Function in Glycoengineering
Oligosaccharide synthesis is key in understanding glycan structure-function relationships. Chemical and enzymatic methods play a significant role in synthesizing these biomolecules, with implications for therapeutic targets (Krasnova & Wong, 2019).
Mécanisme D'action
Target of Action
Glycosmicine, also known as glucosamine, is a naturally occurring compound that primarily targets articular tissues, including cartilage, synovial membrane, and subchondral bone . It plays a crucial role in the metabolism of glycoproteins, which are major components of the extracellular matrix of connective tissue .
Mode of Action
Glycosmicine interacts with its targets by providing a building block for the synthesis of glycosaminoglycans, a major component of joint cartilage . This interaction is believed to slow the progression of osteoarthritis and relieve symptoms of joint pain . The exact mode of action is still a matter of speculation .
Biochemical Pathways
Glycosmicine is involved in the hexosamine biosynthesis pathway (HBP), which utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP . The HBP is highly conserved across organisms and is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content . This pathway is fundamental for the synthesis of glycosaminoglycans and proteoglycans that make up articular cartilage .
Pharmacokinetics
Glycosmicine is easily absorbed after oral administration and its pharmacokinetics support once-daily dosage . The standard dose of 1500 mg/day barely reaches the required therapeutic concentration in plasma and tissue . The pharmacokinetic parameters at steady state, including the minimum and maximum plasma concentration of glucosamine, time to reach maximum post-dosing, and area under the plasma concentration vs time curve, have been calculated and statistically compared .
Result of Action
The administration of glycosmicine may directly stimulate articular proteoglycan synthesis, modulating osteoarthritis and providing relief from joint pain . In vitro and in vivo studies have demonstrated structure-modifying and anti-inflammatory effects at high concentrations .
Action Environment
The action, efficacy, and stability of glycosmicine can be influenced by various environmental factors. For instance, the absorption and elimination of glucosamine could vary significantly between individuals, potentially leading to variable clinical outcomes . Furthermore, the efficacy of glucosamine can be affected by the specific formulation used .
Propriétés
IUPAC Name |
1-methylquinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(12)10-9(11)13/h2-5H,1H3,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFOOMQYIRITHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209154 | |
| Record name | Glycosmicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycosmicine | |
CAS RN |
604-50-2 | |
| Record name | 1-Methyl-2,4(1H,3H)-quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycosmicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycosmicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycosmicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B171784.png)





![2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171797.png)

